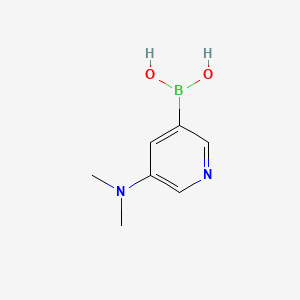

(5-(Dimethylamino)pyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H11BN2O2 . It has a molecular weight of 165.99 . It is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Molecular Structure Analysis

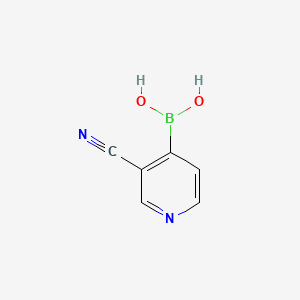

The molecular structure of “(5-(Dimethylamino)pyridin-3-yl)boronic acid” consists of a pyridine ring substituted at the 3rd position with a boronic acid group and at the 5th position with a dimethylamino group .

Chemical Reactions Analysis

Boronic acids, including “(5-(Dimethylamino)pyridin-3-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .

Physical And Chemical Properties Analysis

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 376.7±52.0 °C at 760 mmHg, and a flash point of 181.6±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Catalytic Properties and Reactions

(5-(Dimethylamino)pyridin-3-yl)boronic acid and related compounds exhibit significant catalytic properties in chemical reactions. For instance, these compounds are utilized as catalysts in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, efficiently yielding γ-lactones, δ-lactones, or both under neutral conditions at room temperature. The structure of the substrate influences the outcome of the iodolactonisation, suggesting a versatile catalytic mechanism for these boronic acid derivatives (Meng, Liu, Liu, & Wang, 2015).

Fluorescence Sensing

Another notable application of (5-(Dimethylamino)pyridin-3-yl)boronic acid derivatives is in the development of fluorescent sensors. These compounds have been synthesized for the selective and sensitive detection of saccharides at physiological pH. The structural variations in these boronic acids lead to differences in their fluorescence properties, making them suitable for ratiometric and off-on sensing of saccharides, such as glucose and fructose, in biological systems. This application is crucial for biomedical research, including the study of diabetes and cellular metabolism (Gao, Zhang, & Wang, 2005).

Synthetic Chemistry

In synthetic chemistry, (5-(Dimethylamino)pyridin-3-yl)boronic acid and its derivatives play a pivotal role in facilitating cross-coupling reactions, such as the Suzuki–Miyaura reaction. These reactions are foundational for creating complex organic molecules, pharmaceuticals, and materials science applications. The boronic acid derivatives act as coupling partners for forming carbon-carbon bonds, thereby enabling the synthesis of diverse organic compounds and facilitating advancements in drug discovery and development (Herradura, Ka, & Rk, 2000).

Material Science

The unique properties of (5-(Dimethylamino)pyridin-3-yl)boronic acid derivatives extend to material science, where they contribute to the design and synthesis of new materials with specific functionalities. For example, their application in the formation of supramolecular assemblies and crystal engineering demonstrates the potential for creating novel material structures. These structures can have varied applications, from catalysis to drug delivery systems, highlighting the versatility of boronic acid derivatives in material science (Arora & Pedireddi, 2003).

Safety And Hazards

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Direcciones Futuras

Boronic acids and their derivatives, including “(5-(Dimethylamino)pyridin-3-yl)boronic acid”, continue to be of great interest in the field of organic synthesis. Their use in Suzuki-Miyaura cross-coupling reactions has been extensively studied, and ongoing research aims to further understand their properties and potential applications .

Propiedades

IUPAC Name |

[5-(dimethylamino)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONOLKVBZTVRBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725463 |

Source

|

| Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Dimethylamino)pyridin-3-yl)boronic acid | |

CAS RN |

1018680-09-5 |

Source

|

| Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)